(4-Amino-2-chloro-phenyl)-(4-ethylpiperazin-1-yl)-methanone
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Overview
Description
(4-amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone is an organic compound that features a combination of an aromatic amine and a piperazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with 4-ethylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to maximize yield and minimize costs. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. The raw materials are fed into the reactor at a constant rate, and the product is continuously removed, which helps in maintaining a steady state and reducing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(4-amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Primary and secondary amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
(4-amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (4-amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to a physiological response. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
4-Methoxyphenethylamine: A phenethylamine derivative used as a precursor in organic synthesis.
Uniqueness
(4-amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone is unique due to its combination of an aromatic amine and a piperazine ring, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications, differentiating it from other similar compounds.
Properties
CAS No. |
853298-99-4 |
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Molecular Formula |
C13H18ClN3O |
Molecular Weight |
267.75 g/mol |
IUPAC Name |
(4-amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H18ClN3O/c1-2-16-5-7-17(8-6-16)13(18)11-4-3-10(15)9-12(11)14/h3-4,9H,2,5-8,15H2,1H3 |
InChI Key |
SMHUVDSCYMEJOA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
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